1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine
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Overview
Description
1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 5-chloro-2-methoxybenzoyl group attached to the nitrogen atom of a piperazine ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine typically involves the acylation of 4-ethylpiperazine with 5-chloro-2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid. Reduction reactions can target the benzoyl group, converting it to a benzyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, solvents like water or ethanol.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Products like 5-chloro-2-hydroxybenzoyl derivatives or carboxylic acids.
Reduction: Products like benzyl derivatives.
Hydrolysis: Products like 5-chloro-2-methoxybenzoic acid and 4-ethylpiperazine.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrial chemicals, contributing to the development of new materials and products
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group can interact with the active site of enzymes, inhibiting their activity. The piperazine ring can bind to receptor sites, modulating their function. These interactions can lead to various biological effects, including changes in neurotransmitter levels and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine
- 1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine
- 4-Amino-1-benzylpiperidine
Uniqueness
1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the methoxy group on the benzoyl moiety contribute to its unique reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-16-6-8-17(9-7-16)14(18)12-10-11(15)4-5-13(12)19-2/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLEVWKRHZRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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